molecular formula C9H12ClNO B3142624 2-(4-Chloro-2-methylphenoxy)ethanamine CAS No. 50912-66-8

2-(4-Chloro-2-methylphenoxy)ethanamine

Cat. No.: B3142624
CAS No.: 50912-66-8
M. Wt: 185.65 g/mol
InChI Key: XRNJQYPOXIRDCV-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)ethanamine is an organic compound with the molecular formula C9H12ClNO It is a derivative of phenoxyethanamine, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)ethanamine typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide, followed by amination. The process can be summarized as follows:

    Etherification: 4-chloro-2-methylphenol reacts with ethylene oxide in the presence of a base to form 2-(4-chloro-2-methylphenoxy)ethanol.

    Amination: The resulting 2-(4-chloro-2-methylphenoxy)ethanol is then treated with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidation of this compound can yield 4-chloro-2-methylphenoxyacetic acid.

    Reduction: Reduction can produce 2-(4-chloro-2-methylphenoxy)ethanol.

    Substitution: Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethanamine involves its interaction with specific molecular targets. In biological systems, it can act as a growth regulator by mimicking natural plant hormones (auxins). This leads to uncontrolled growth in plants, making it effective as a herbicide. The compound’s interaction with cellular receptors and enzymes is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar structural features.

    2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP): Another herbicide with comparable properties.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar mode of action.

Uniqueness

2-(4-Chloro-2-methylphenoxy)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNJQYPOXIRDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283212
Record name 2-(4-Chloro-2-methylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50912-66-8
Record name 2-(4-Chloro-2-methylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50912-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-2-methylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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